6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Description
Properties
IUPAC Name |
6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-28-17-11-5-8-14(18(17)29-2)19-24-21(30-25-19)15-9-6-12-26-20(15)23-16-10-4-3-7-13(16)22(26)27/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUXDCDCADINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridoquinazolinone Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions to form the pyridoquinazolinone core.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the pyridoquinazolinone intermediate with a nitrile oxide, which can be generated in situ from a suitable precursor such as a hydroximoyl chloride.
Substitution with Dimethoxyphenyl Group: The final step involves the substitution of the oxadiazole ring with a dimethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction using a suitable dimethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated dimethoxyphenyl derivatives, nitrile oxides, and hydroximoyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced forms of the oxadiazole ring.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often function by inhibiting specific kinases involved in cancer cell proliferation and survival. Studies have shown that they can induce apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The oxadiazole moiety is believed to enhance membrane permeability and disrupt bacterial cell walls.
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties:
- Research Findings : In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Modifications to the oxadiazole ring and the quinazoline core have been shown to influence biological activity significantly. For example, substituents on the phenyl group can alter binding affinity to target proteins.
Case Studies
- Anticancer Study : A recent study evaluated a series of quinazoline derivatives for their anticancer effects on human breast cancer cells. The results indicated that modifications to the oxadiazole unit increased cytotoxicity by enhancing cellular uptake.
- Antimicrobial Evaluation : In another investigation, a library of oxadiazole-containing compounds was screened against various microbial strains. The findings revealed that certain derivatives exhibited MIC values lower than standard antibiotics.
Mechanism of Action
The mechanism of action of 6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Key Observations :
Key Findings :
- Ultrasound irradiation significantly improves yields (e.g., 95% for methyl-substituted derivatives) by enhancing reaction kinetics .
- DMSO is the optimal solvent for copper-catalyzed methods, achieving yields up to 90% .
Pharmacological Profiles
Comparative biological activities of selected derivatives:
Notable Trends:
Q & A
Q. What are the established synthetic routes for this compound, and how are structural impurities minimized during synthesis?
The synthesis typically involves multi-step protocols, including cyclization and functional group coupling. For example, analogous pyrido-quinazolinone derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. Key steps include:
- Cyclization of intermediates using trifluoroacetic anhydride (TFAA) in trifluorolic acid (TFA) to form the oxadiazole ring .
- Purification via recrystallization in methanol/ethanol mixtures to remove unreacted precursors . Structural confirmation is achieved through -NMR, -NMR, and HR-MS, with deviations >0.3 ppm in NMR shifts indicating potential impurities requiring column chromatography .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : -NMR at 400–600 MHz resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and oxadiazole carbons (δ 155–160 ppm) .
- HR-MS : Accurate mass analysis (error <2 ppm) validates molecular formulas. For example, a derivative with MW 435.12 g/mol showed a [M+H] peak at 436.1287 .
- HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Methodological approaches include:
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life <30 min suggests rapid clearance .
- Prodrug Modification : Introduce hydrolyzable groups (e.g., acetyl) to the 2,3-dimethoxyphenyl moiety to enhance bioavailability .
- Pharmacodynamic Profiling : Use CRISPR-engineered cell lines to isolate target-specific effects from off-target interactions .
Q. What strategies optimize the synthetic yield of the 1,2,4-oxadiazole ring under scalable conditions?
Low yields (<50%) in cyclization steps are common. Optimization strategies:
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (yield improvement: ~20%) .
- Catalysis : Add 5 mol% CuI to accelerate nitrile-oxide cycloaddition (reaction time reduced from 24h to 6h) .
- Temperature Control : Maintain 80–90°C to prevent decomposition of intermediates .
Q. How does the 2,3-dimethoxyphenyl substituent influence binding affinity in structure-activity relationship (SAR) studies?
- Computational Docking : MD simulations reveal methoxy groups form hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2: ΔG = -9.8 kcal/mol) .
- Analog Synthesis : Replace methoxy with ethoxy or halogens. Ethoxy analogs show 3-fold reduced potency, indicating steric hindrance limits binding .
- Biological Validation : IC shifts in kinase inhibition assays (e.g., 0.5 µM vs. 1.8 µM for demethoxy analogs) confirm critical role of substituents .
Q. What are the stability challenges in aqueous buffers, and how can they be mitigated for long-term studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
